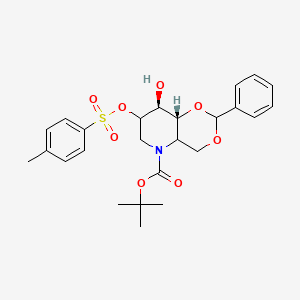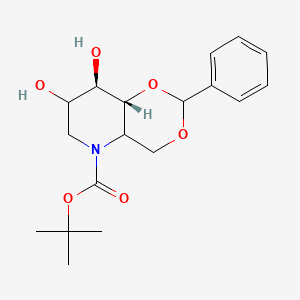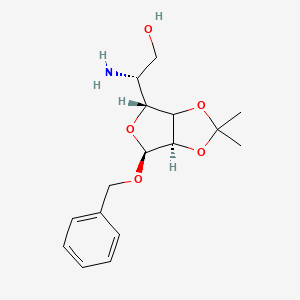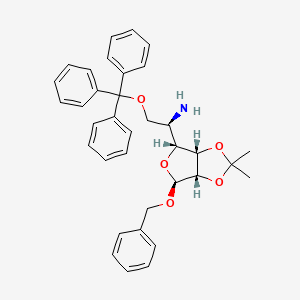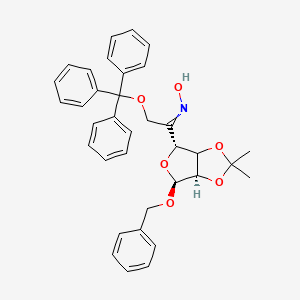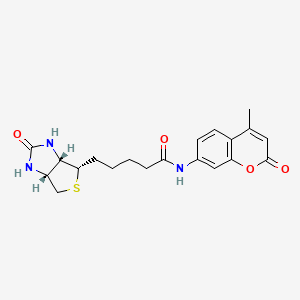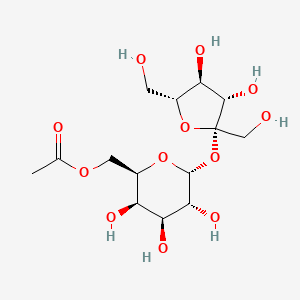
Sucrose 6'-Acetate, Technical grade 80per cent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Sucrose 6'-acetate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of fructosyltransferase from Aspergillus oryzae, catalyzing the reaction between sucrose and glucose-6-acetate under optimized conditions such as temperature, pH, and enzyme concentration (Han et al., 2011). Another approach utilizes cross-linked enzyme aggregates (CLEAs) of Lipozyme TL 100 L for the biosynthesis of sucrose-6-acetate, showing high yield and operational stability (Yang et al., 2012).
Molecular Structure Analysis
The structure of sucrose 6'-acetate has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the correct esterification of the sucrose molecule and help in understanding the molecular configuration for further chemical reactions (Hong, 2011).
Chemical Reactions and Properties
Sucrose 6'-acetate undergoes various chemical reactions, including chlorination and acetylation, to produce different derivatives. Chlorination, for instance, is key in transforming sucrose 6'-acetate into more valuable chemical intermediates for the synthesis of sweeteners like sucralose (Li Jianji, 2013).
科学的研究の応用
Enzymatic Synthesis and Biocatalysis
Sucrose 6'-acetate (S-6-a) is primarily recognized as a key intermediate in the synthesis of sucralose, a prominent sweetener. The enzymatic synthesis of S-6-a has been explored using various biocatalysts to enhance efficiency and selectivity. Fructosyltransferase from Aspergillus oryzae has been found to catalyze the synthesis of S-6-a, optimizing conditions like temperature, pH, and enzyme concentration for maximal yield (Han et al., 2011). Similarly, Candida rugosa lipase immobilized on sol–gel supports showed promising results in the regioselective synthesis of S-6-a, with surfactants like Tween 80 enhancing the yield significantly (Zhong et al., 2014). These enzymatic processes not only offer a green alternative to chemical synthesis but also ensure high regioselectivity and yield, making them suitable for industrial applications.
Analytical Method Development
Accurate quantification of sucrose acetates is crucial for process monitoring and quality control. A standard-free and sensitive method utilizing on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection (PAD) has been developed for the analysis of sucrose acetates in a crude 6-O-acetyl sucrose product. This method provides a reliable analytical approach for the synthesis, purification, and structural elucidation of sucrose acetates (Yan et al., 2016).
Physicochemical and Bioactive Properties
Sucrose 6'-acetate and its derivatives have been investigated for their physicochemical and bioactive properties. Technical-grade sugar esters prepared using solvent-free biocatalysis demonstrated not only excellent emulsification capabilities but also significant bioactivity. These esters were found to effectively inhibit gram-positive foodborne pathogens and display antitumor activity, highlighting their potential application in the food, cosmetic, personal care products, and pharmaceutical industries (Ye et al., 2016).
Purification and Optimization
Efficient purification methods are essential for obtaining high-purity S-6-a. Techniques like ion exchange chromatography have been optimized to achieve high recovery and purity, which are critical for downstream applications (Yi, 2002). Moreover, the optimization of reaction parameters in the enzymatic synthesis of sucrose esters in various solvent systems has been studied to maximize the yield of S-6-a, providing insights for large-scale production (Zhong et al., 2013).
作用機序
Target of Action
Sucrose 6’-Acetate, also known as [(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate, is a structural analog of the artificial sweetener sucralose . It is an intermediate and impurity in the manufacture of sucralose
Mode of Action
The mechanism of action of Sucrose 6’-Acetate was classified as clastogenic, which means it produces DNA strand breaks . This suggests that the compound interacts with DNA, leading to potential genotoxic effects .
Biochemical Pathways
It is known that sucrose is used as a raw material in the synthesis of sucrose 6’-acetate . This process involves a reaction with acetic ether in an ester exchange mode under the action of a solid acid catalyst or a solid acid catalyst adsorbed on a high molecular carrier .
Pharmacokinetics
Studies in a rodent model found that Sucrose 6’-Acetate is present in fecal samples with levels up to 10% relative to sucralose, suggesting that sucralose is also acetylated in the intestines . This indicates that the compound may undergo metabolism in the gastrointestinal tract.
Result of Action
Sucrose 6’-Acetate has been found to be genotoxic, as indicated by a high-throughput genotoxicity screening tool and a micronucleus test that detects cytogenetic damage . It significantly increased the expression of genes associated with inflammation, oxidative stress, and cancer, with the greatest expression for the metallothionein 1 G gene (MT1G) . Additionally, it impaired intestinal barrier integrity, as indicated by measurements of transepithelial electrical resistance (TEER) and permeability in human transverse colon epithelium .
Action Environment
The action of Sucrose 6’-Acetate can be influenced by environmental factors. For instance, the compound’s genotoxic effects might be exacerbated when present in high concentrations. The amount of Sucrose 6’-Acetate in a single daily sucralose-sweetened drink might far exceed the threshold of toxicological concern for genotoxicity (TTCgenotox) of 0.15 μg/person/day . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSLUFSNSSXRZ-YKEUTPDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose 6'-Acetate, Technical grade 80per cent | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


